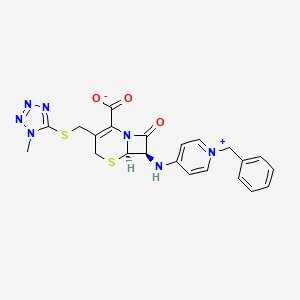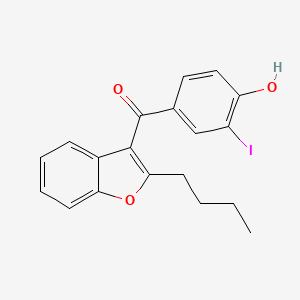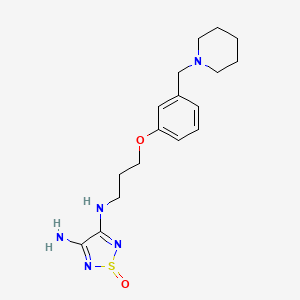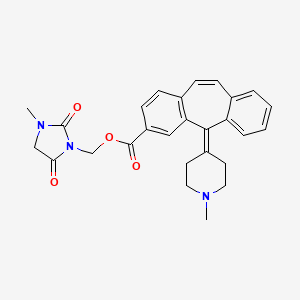
KW-2478
Übersicht
Beschreibung
KW-2478 ist ein neuartiger Inhibitor des Hitzeschockproteins 90 (Hsp90). Hitzeschockprotein 90 ist ein molekularer Chaperon, der eine entscheidende Rolle bei der Faltung, Stabilität und Funktion vieler onkogener Proteine spielt. This compound hat ein erhebliches Potenzial gezeigt, das Wachstum von Multipelmyelomzellen und anderen hämatologischen Malignomen zu hemmen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Syntheseroute beinhaltet die Bildung von Schlüsselzwischenprodukten durch verschiedene chemische Reaktionen wie Kondensation, Cyclisierung und funktionelle Gruppenumwandlungen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um das gewünschte Produkt zu erhalten. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit von this compound durch skalierbare Prozesse und strenge Qualitätskontrollmaßnahmen .
Wissenschaftliche Forschungsanwendungen
KW-2478 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Rolle des Hitzeschockproteins 90 in verschiedenen biochemischen Pfaden zu untersuchen.
Biologie: Es wird in der Forschung eingesetzt, um die molekularen Mechanismen der Proteinfaltung und -stabilität zu verstehen.
Medizin: this compound hat in präklinischen und klinischen Studien vielversprechende Ergebnisse für die Behandlung von Multipelmyelom und anderen hämatologischen Malignomen gezeigt. Es wird untersucht, ob es das Potenzial hat, den Medikamentenwiderstand zu überwinden und die Patientenergebnisse zu verbessern.
Industrie: This compound wird bei der Entwicklung neuer Therapeutika und als Referenzverbindung in der Wirkstoffforschung und -entwicklung verwendet
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Chaperonfunktion des Hitzeschockproteins 90 hemmt. Diese Hemmung führt zur Destabilisierung und zum Abbau onkogener Clientproteine, die auf das Hitzeschockprotein 90 angewiesen sind, um ihre Stabilität und Funktion zu erhalten. Zu den molekularen Zielstrukturen von this compound gehören verschiedene Signalproteine, die an Zellwachstum, Überleben und Apoptose beteiligt sind. Durch die Störung dieser Pfade induziert this compound einen Zellzyklusarrest und Apoptose in Krebszellen .
Wirkmechanismus
KW-2478, also known as 2-(2-ethyl-3,5-dihydroxy-6-(3-methoxy-4-(2-morpholinoethoxy)benzoyl)phenyl)-N,N-bis(2-methoxyethyl)acetamide or this compound free base, is a novel non-ansamycin heat shock protein 90 (Hsp90) inhibitor .
Target of Action
The primary target of this compound is the heat shock protein 90 (Hsp90) . Hsp90 plays a crucial role in chaperoning oncogenic client proteins in multiple myeloma (MM) cells .
Mode of Action
this compound inhibits Hsp90, resulting in impaired signal transduction, inhibition of cell proliferation, and the induction of apoptosis in tumor cells . It is associated with the degradation of well-known client proteins as well as a decrease in immunoglobulin heavy chain (IgH) translocation products (FGFR3, c-Maf, and cyclin D1) .
Biochemical Pathways
The inhibition of Hsp90 by this compound results in the destabilization of its client proteins and their proteasomal degradation . This affects multiple crucial signaling pathways in cancer, including the BCR/ABL and MAPK signaling pathways . This compound also depletes the Hsp90 client Cdk9, a transcriptional kinase, and the phosphorylated 4E-BP1, a translational inhibitor .
Result of Action
Exposure of this compound to MM cells resulted in growth inhibition and apoptosis . In the efficacy evaluable phase I/II population treated at the RP2D, the objective response rate was 39.2%, and the clinical benefit rate was 51.9% . This compound showed a significant suppression of tumor growth and induced the degradation of client proteins in tumors .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, this compound shows synergistic anti-myeloma activity with bortezomib (BTZ) in preclinical studies . The good tolerability of the combination of this compound and BTZ supports further exploration of alternate dosing schedules and combinations .
Biochemische Analyse
Biochemical Properties
KW-2478 interacts with Hsp90, a chaperone protein that plays a crucial role in the folding and function of several oncogenic client proteins . The inhibition of Hsp90 by this compound leads to the degradation of these client proteins, thereby disrupting various biochemical reactions .
Cellular Effects
This compound has been shown to inhibit the growth of cancer cells and induce apoptosis . It weakens the BCR/ABL and MAPK signaling pathways, leading to an increase in p27 and p21 expression and a decrease in cyclin B1 expression, which results in G2/M phase arrest .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Hsp90’s chaperone function, leading to the degradation of client proteins . This includes a decrease in IgH translocation products such as FGFR3, c-Maf, and cyclin D1 . This compound also depletes the Hsp90 client Cdk9, a transcriptional kinase, and the phosphorylated 4E-BP1, a translational inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a terminal half-life of approximately 6 hours . It has demonstrated significant suppression of tumor growth and induced the degradation of client proteins in tumors .
Dosage Effects in Animal Models
In animal models, this compound has shown more favorable pharmacologic activities than 17-AAG, another Hsp90 inhibitor . It has been observed to significantly suppress tumor growth and reduce both serum M protein and tumor burden in the bone marrow .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with Hsp90 and the subsequent degradation of client proteins . This affects various signaling pathways, including the BCR/ABL and MAPK pathways .
Vorbereitungsmethoden
The synthesis of KW-2478 involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through various chemical reactions such as condensation, cyclization, and functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods focus on optimizing the yield and purity of this compound through scalable processes and stringent quality control measures .
Analyse Chemischer Reaktionen
KW-2478 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, was zur Bildung von substituierten Produkten führt.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um die Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
KW-2478 wird mit anderen Inhibitoren des Hitzeschockproteins 90 wie 17-Allylamino-17-Demethoxygeldanamycin (17-AAG) und Tanespimycin verglichen. Im Gegensatz zu diesen Verbindungen hat this compound verbesserte pharmakologische Eigenschaften, darunter eine bessere Wasserlöslichkeit und eine verringerte Hepatotoxizität. Dies macht this compound zu einem günstigeren Kandidaten für die klinische Entwicklung. Zu den ähnlichen Verbindungen gehören:
- 17-Allylamino-17-Demethoxygeldanamycin (17-AAG)
- Tanespimycin
- Bortezomib (wenn es in Kombination mit this compound zur Steigerung der Antitumoraktivität eingesetzt wird)
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, eine größere Bandbreite an onkogenen Proteinen anzugreifen, und seinem Potenzial, die Grenzen zu überwinden, die mit anderen Inhibitoren des Hitzeschockproteins 90 verbunden sind .
Eigenschaften
IUPAC Name |
2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O9/c1-5-22-23(19-28(35)32(11-13-37-2)12-14-38-3)29(25(34)20-24(22)33)30(36)21-6-7-26(27(18-21)39-4)41-17-10-31-8-15-40-16-9-31/h6-7,18,20,33-34H,5,8-17,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUXSYAXEKYYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231491 | |
| Record name | KW-2478 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819812-04-9 | |
| Record name | KW-2478 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0819812049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KW-2478 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KW-2478 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY50S617NM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid](/img/structure/B1673794.png)

![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)


![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)

![Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1673811.png)
![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673814.png)
![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673815.png)
![sodium;(6R,7S)-7-[(1-benzylpyridin-4-ylidene)amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673816.png)
